![molecular formula C12H10FNS B12603039 Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- CAS No. 646502-88-7](/img/structure/B12603039.png)
Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-: is an organic compound with the molecular formula C12H10FNS. This compound is characterized by the presence of a benzenamine group substituted with a fluorine atom and a thienyl group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- typically involves the reaction of 2-fluorobenzenamine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom or the thienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Industrially, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- Benzenamine, 2-fluoro-N-[1-(2-thienyl)methylidene]-
- Benzenamine, 2-chloro-N-[1-(2-thienyl)ethylidene]-
- Benzenamine, 2-bromo-N-[1-(2-thienyl)ethylidene]-
Comparison: Compared to its analogs, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its chloro, bromo, and methylidene counterparts.
Properties
CAS No. |
646502-88-7 |
|---|---|
Molecular Formula |
C12H10FNS |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-thiophen-2-ylethanimine |
InChI |
InChI=1S/C12H10FNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-8H,1H3 |
InChI Key |
SKJOAYSGGMLVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1F)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


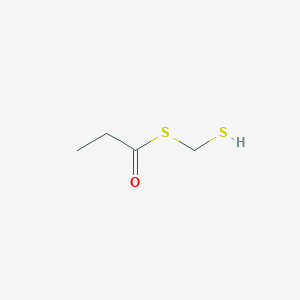
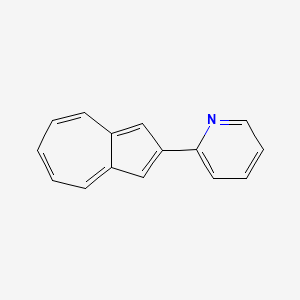
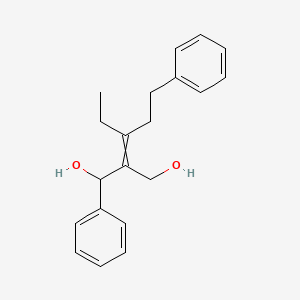
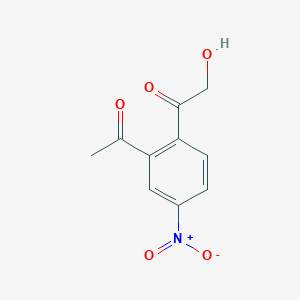
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
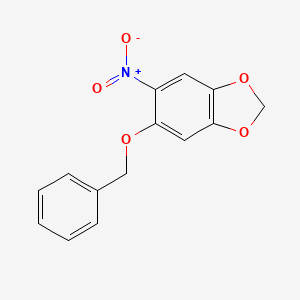
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)


![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
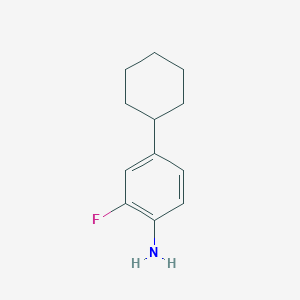
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
